molecular formula C12H11ClN2OS B2376266 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide CAS No. 53968-19-7

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide

Cat. No. B2376266
CAS RN: 53968-19-7
M. Wt: 266.74
InChI Key: ZBFWXJNAOAVBML-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a specialty product for proteomics research . Its molecular formula is C12H11ClN2OS and its molecular weight is 266.75 .

Scientific Research Applications

Anticancer Agent Development

New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized, including 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide, and studied for their potential as anticancer agents. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selectivity and cytotoxicity, particularly in compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)(source).

Antibacterial Activities

Research has shown the synthesis of various derivatives of 2-chloro-N-(thiazol-2-yl)acetamide, including the subject compound, that exhibited significant antibacterial activities. These activities were observed in compounds like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019)(source).

Synthesis of Arylidene Compounds

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide was used in the synthesis and characterization of new arylidene compounds from 2-iminothiazolidine-4-one derivatives. These compounds have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019)(source).

Analgesic Activity Evaluation

Some studies have focused on synthesizing novel 2-chloro-N,N-diphenylacetamide derivatives, including the subject compound, and evaluating their analgesic activity. These studies used docking on enzymes and in vivo analgesic activity evaluation methods (Kumar, Kumar, & Mishra, 2019)(source).

Antifungal and Anticonvulsant Agents

Further research includes the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety, using 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide. These compounds were evaluated for their anticonvulsant and antifungal activities, with some showing promising results (Farag et al., 2012)(source).

properties

IUPAC Name

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)15-12(17-8)14-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWXJNAOAVBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide

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